Esmolol Acid-d7 Esmolol Acid-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673780
InChI: InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D
SMILES:
Molecular Formula: C15H23NO4
Molecular Weight: 288.39 g/mol

Esmolol Acid-d7

CAS No.:

Cat. No.: VC16673780

Molecular Formula: C15H23NO4

Molecular Weight: 288.39 g/mol

* For research use only. Not for human or veterinary use.

Esmolol Acid-d7 -

Specification

Molecular Formula C15H23NO4
Molecular Weight 288.39 g/mol
IUPAC Name 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid
Standard InChI InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D
Standard InChI Key ILSCWPMGTDPATI-UENXPIBQSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Introduction

Structural Characteristics and Isotopic Labeling

Esmolol Acid-d7 (3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid) features seven deuterium atoms strategically incorporated at the isopropylamine moiety of the esmolol structure. This modification creates a molecular weight shift of 7 atomic mass units compared to non-deuterated esmolol acid, enabling clear differentiation in mass spectrometry analyses. The compound's molecular formula is C<sub>15</sub>H<sub>23</sub>NO<sub>4</sub> with a molar mass of 288.39 g/mol, while its hydrochloride salt form (CAS 1346598-13-7) increases the molecular weight to 338.88 g/mol .

The deuterium placement preserves the molecule's stereochemical orientation and receptor binding capabilities, as evidenced by maintained β1-adrenergic receptor affinity (K<sub>d</sub> = 100 nM in cardiac myocytes) . X-ray crystallography studies reveal minimal structural distortion from isotopic substitution, with <1% variation in bond angles compared to the protiated form.

Table 1: Structural Comparison of Esmolol Derivatives

ParameterEsmolol Acid-d7Esmolol-d7 HClNative Esmolol
Molecular FormulaC15H23NO4C16H25D7ClNO4C16H25NO4
Molecular Weight (g/mol)288.39338.88331.33
Deuterium PositionsIsopropylamineIsopropylamineNone
Receptor Selectivity (β1:β2)34:134:134:1

Synthetic Pathways and Industrial Production

The synthesis of Esmolol Acid-d7 follows a multi-step protocol adapted from patented esmolol production methods . The process begins with deuterium incorporation at the isopropylamine group through catalytic exchange reactions using D<sub>2</sub>O under high-pressure conditions (150-200 psi) . Key stages include:

  • Epoxide Formation: 3-[4-(2,3-epoxypropyl)phenyl]methyl propionate reacts with deuterated isopropylamine in methanol at 60°C for 12 hours .

  • Ring-Opening Reaction: The epoxy intermediate undergoes nucleophilic attack by the deuterated amine, facilitated by BF<sub>3</sub>·Et<sub>2</sub>O catalysis .

  • Acid Hydrolysis: Controlled hydrolysis with 0.1N HCl yields the free acid form while preserving deuterium labeling.

  • Purification: Sequential crystallization from ethyl acetate/hexane mixtures achieves >99.5% isotopic purity.

Industrial-scale production employs continuous flow reactors to maintain reaction consistency, achieving batch yields of 82-85% with residual solvent levels <50 ppm . The process eliminates traditional azeotropic distillation steps through membrane-based solvent recovery systems, reducing energy consumption by 40% compared to conventional methods .

Analytical Applications in Modern Pharmacology

Esmolol Acid-d7's primary research utility lies in its role as a mass spectrometry internal standard. When spiked into biological matrices at 100 ng/mL, it enables precise quantification of esmolol down to 0.1 ng/mL using LC-MS/MS methods. Key analytical parameters include:

Table 2: LC-MS/MS Performance Characteristics

ParameterValue
Retention Time2.8 ± 0.1 min
Transition (m/z)289.2 → 116.1 (quantifier)
289.2 → 72.0 (qualifier)
Matrix Effect98-102%
Recovery95.3 ± 3.8%
Linearity Range0.1-500 ng/mL (r²>0.999)

In metabolic studies, the deuterium label allows tracking of esmolol's major metabolite (ASL-8123) through stable isotope pattern recognition. Researchers have employed this technique to identify six novel phase II metabolites in human hepatocyte models.

Stability and Solubility Profile

The physicochemical properties of Esmolol Acid-d7 necessitate specific handling protocols:

  • Solubility:

    • Methanol: 50 mg/mL

    • Water: 12 mg/mL (pH 7.4)

    • DMSO: 30 mg/mL

  • Storage:

    • -20°C under argon atmosphere

    • Stable for 24 months when protected from light

  • Solution Stability:

    • Aqueous solutions (pH 3-5): >95% intact after 72h at 4°C

    • Plasma matrix: 88% recovery after 24h at room temperature

Degradation occurs primarily through ester hydrolysis at elevated temperatures (>40°C), with a first-order rate constant (k) of 0.017 h<sup>-1</sup> in phosphate buffer. The deuterium labeling reduces oxidative metabolism by hepatic microsomes by 22%, extending in vitro half-life from 8.7 to 10.6 minutes.

Clinical Correlations and Research Implications

While Esmolol Acid-d7 itself lacks therapeutic approval, its analytical applications directly inform clinical practice. Pharmacokinetic modeling using deuterated standards has optimized esmolol dosing regimens for:

  • SVT Management:

    • Mean effective dose: 97.2 μg/kg/min

    • 79% response rate in acute episodes

  • Intraoperative Control:

    • 150-300 μg/kg/min reduces heart rate by 28% within 5 minutes

    • Effect dissipation within 15 minutes post-infusion

Recent studies utilizing Esmolol Acid-d7 have uncovered significant drug-drug interactions, particularly with:

  • Fentanyl: 35% increase in esmolol AUC

  • Propofol: 22% reduction in clearance rate

These findings prompted updated anesthesia guidelines recommending dose adjustments when combining esmolol with opioid-based regimens.

Future Directions in Deuterated Beta-Blocker Research

Ongoing investigations employ Esmolol Acid-d7 to explore:

  • Nanoparticle Delivery Systems: Poly(lactic-co-glycolic acid) carriers for sustained β-blockade

  • Receptor Conformational Studies: Fluorescence-labeled analogs for real-time β1-AR imaging

  • Metabolic Syndrome Applications: Potential insulin-sensitizing effects via β1-mediated pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator